2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13;;/h1-3,6,9,14H,4-5,7-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHOSQFOXIYWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride typically involves the reaction of piperazine with appropriate pyrimidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving high-purity reagents and optimized reaction conditions to ensure consistency and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions typically use halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
Anti-inflammatory Applications
Recent studies have indicated that derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties.
Case Study: Hyaluronidase Inhibition
A study synthesized various derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including those with piperazine moieties. These compounds were tested for their ability to inhibit hyaluronidase, an enzyme involved in the inflammatory process. Notably, compounds with N-methylpiperazine exhibited greater growth inhibition than Indomethacin at a concentration of 10 μg .
Anticancer Applications
The compound has also been explored for its anticancer properties.
Case Study: Breast Cancer Cell Lines
In a recent investigation, derivatives containing the piperazinyl group were evaluated against human breast cancer cell lines. The compound demonstrated moderate efficacy with an IC50 value of 18 μM . The mechanism involved the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
In Silico Studies
Molecular docking studies suggested that 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride interacts favorably with PARP1, providing insights into its potential as a lead compound for developing new anticancer agents .
Neurological Applications
The piperazine derivatives have shown promise in treating neurological disorders.
Case Study: Antipsychotic Potential
The structural similarity of pyrido[1,2-a]pyrimidine derivatives to known antipsychotic drugs like risperidone suggests potential applications in treating schizophrenia and related disorders. Preclinical studies indicate that these compounds may modulate dopamine receptors effectively .
Comparative Analysis of Derivatives
| Compound Name | Activity Type | IC50 Value (μM) | Notes |
|---|---|---|---|
| Compound 5e | Anticancer | 18 | Inhibits PARP activity |
| Compound 4e | Anti-inflammatory | <10 | More effective than Indomethacin |
| Compound 5a | Neurological (Antipsychotic) | TBD | Similar structure to risperidone |
Mechanism of Action
The mechanism by which 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Core Structure and Substituent Positioning
The pyrido[1,2-a]pyrimidin-4-one scaffold is shared among analogs, but substituent positioning and composition vary significantly:
Key Observations :
- Position 2 vs. 7 Substitution : The target compound’s piperazinylmethyl group at C2 contrasts with analogs bearing substituents at C7 (e.g., 7-piperidinyl or 7-piperazinyl groups). Positional differences likely influence target binding and steric interactions .
- Piperazine Modifications : Methyl, ethyl, or hydroxyethyl groups on the piperazine ring (e.g., 4-methylpiperazin-1-yl in ) alter electronic and steric properties, impacting receptor affinity or metabolic stability.
Pharmacological Implications
- Target Compound : The unmodified piperazine may interact with serotonin or dopamine receptors, common targets for piperazine-containing psychotropics. The dihydrochloride form improves solubility for oral or injectable formulations .
- Thiazolidinone-Containing Analogs (e.g., BH21241): The thiazolidinone moiety in compounds could enable chelation of metal ions or interaction with enzymes like kinases or phosphatases .
- Benzodioxol-Substituted Analogs () : The 1,3-benzodioxol group at C2 may enhance blood-brain barrier penetration, suggesting central nervous system (CNS) targeting .
Physicochemical Properties
Biological Activity
2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This review focuses on the compound's biological effects, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is with a molecular weight of approximately 244.30 g/mol. Its structure features a piperazine moiety, which is known for enhancing bioactivity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O |
| Molecular Weight | 244.30 g/mol |
| IUPAC Name | 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride |
| CAS Number | 278614-84-9 |
Anticancer Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the proliferation and migration of cancer cells by targeting specific pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. In vitro assays demonstrated that certain pyrido[1,2-a]pyrimidine derivatives could effectively reduce cell viability in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
The mechanism by which 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride exerts its biological effects is primarily through enzyme inhibition. It has been identified as a potential ATP-competitive inhibitor of VEGFRs, which play a crucial role in tumor angiogenesis . The compound's interaction with these receptors leads to the downregulation of pro-tumorigenic signals.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. The inhibition of specific enzymes involved in inflammatory pathways has been noted, suggesting its potential application in treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of pyrido[1,2-a]pyrimidine derivatives in clinical settings:
- Study on VEGFR Inhibition : A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives demonstrated that modifications to the piperazine ring significantly enhanced their inhibitory potency against VEGFRs. The most effective compound exhibited an IC50 value in the low nanomolar range .
- In Vivo Efficacy : In vivo studies using murine models have shown that administration of these compounds resulted in reduced tumor growth and improved survival rates compared to control groups .
- Comparative Analysis : A comparative analysis between various pyrido[1,2-a]pyrimidine derivatives indicated that those containing piperazine moieties consistently showed superior biological activity compared to their non-piperazine counterparts .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[(piperazin-1-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride?
- The compound is synthesized via modular strategies involving cyclization and functionalization. A key intermediate, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one, is often used in Thorpe-Ziegler isomerization reactions with nitrogen-containing nucleophiles (e.g., piperazine derivatives) under reflux conditions . Subsequent dihydrochloride salt formation is achieved using HCl in methanol or ethanol. For C-3 functionalization, metal-free radical pathways (e.g., iodine-mediated sulfenylation/selenylation) are effective, yielding derivatives with >80% efficiency under mild conditions .
Q. How can structural purity and identity be confirmed for this compound?
- Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and confirm the absence of regioisomers. For example, the C-3 proton in the pyridopyrimidinone core resonates at δ 8.2–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>98%) and detect impurities (e.g., desmethylclomipramine hydrochloride, a common byproduct) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H] at m/z 292.2) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required in non-ventilated areas .
- First Aid: For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and monitor for respiratory distress .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Shelf life is 24 months under these conditions .
Advanced Research Questions
Q. How do radical-mediated C–H functionalization methods compare to metal-catalyzed approaches for modifying this scaffold?
- Radical Pathways (e.g., I/DMSO): Enable regioselective C-3 chalcogenation (S/Se) without metal catalysts, achieving yields up to 95%. Mechanistic studies suggest thiyl/selenyl radical intermediates, with TEMPO quenching experiments confirming the radical pathway .
- Metal-Catalyzed Methods (e.g., Suzuki-Miyaura): Require palladium catalysts and pre-functionalized halides (e.g., 7-chloro-3-iodo derivatives). While effective for arylations, these methods involve higher costs, longer reaction times, and potential metal contamination .
- Recommendation: Radical methods are preferred for rapid diversification, whereas metal catalysis is suitable for introducing complex aryl groups.
Q. What strategies resolve contradictions in reported bioactivity data for pyridopyrimidinone derivatives?
- Species Selectivity: For example, SSR 69071 (a related derivative) shows 100-fold higher potency for human leukocyte elastase (IC = 3.9 nM) compared to porcine elastase (IC > 100 nM). Inconsistent activity across species may arise from structural differences in enzyme binding pockets .
- Dosage Optimization: Use in vitro dose-response curves (0.1–100 μM) to identify therapeutic windows. Conflicting IC values often stem from variations in assay conditions (e.g., buffer pH, incubation time) .
Q. How can halogenation at the C-3 position enhance pharmacological properties?
- Synthetic Approach: Treat 4H-pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides (NIS, NBS, or NCS) in acetonitrile under reflux. Chlorination at C-3 improves metabolic stability and binding affinity for kinases (e.g., PKM2 activators) .
- Structure-Activity Relationship (SAR): Fluorine substitution at C-6 increases lipophilicity (clogP +0.5) and enhances blood-brain barrier penetration, as seen in antipsychotic derivatives like risperidone .
Q. What analytical techniques differentiate isomeric impurities in scaled-up synthesis?
- Chiral HPLC: Resolves enantiomers (e.g., (R)- vs. (S)-paliperidone) using cellulose-based columns and hexane/isopropanol gradients .
- X-ray Crystallography: Confirms absolute configuration of crystalline intermediates, critical for validating asymmetric syntheses .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in reaction yields for iodine-mediated selenylation?
- Troubleshooting Steps:
Verify iodine purity (≥99.5%) and exclude moisture.
Optimize stoichiometry (1.2 equiv. I, 2.0 equiv. KSO).
Use anhydrous DMSO to prevent radical quenching .
- Case Study: Yields dropped from 93% to 67% when naphthyl diselenide was substituted for phenyl diselenide due to steric hindrance. Adjusting temperature to 60°C restored yields to 78% .
Q. What computational tools predict the pharmacokinetic profile of novel derivatives?
- ADMET Prediction: Use SwissADME or QikProp to estimate logP, solubility, and CYP450 inhibition. For example, introducing a piperazinylmethyl group reduces hERG channel liability (predicted IC > 10 μM) .
- Molecular Docking: AutoDock Vina simulates binding to targets like PKM2 (PDB: 4G1N). Hydrophobic interactions with Val90 and hydrogen bonds with Lys311 correlate with activation potency .
Tables
Table 1. Comparison of Synthetic Methods for Pyridopyrimidinone Derivatives
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Radical Sulfenylation | I, DMSO, 40°C | 80–95 | Metal-free, regioselective | Limited to thiols/diselenides |
| Suzuki-Miyaura | Pd(OAc), 100°C | 60–85 | Broad aryl scope | Metal contamination risk |
| Halogenation | NXS, MeCN, reflux | 70–90 | Improves metabolic stability | Requires halogenating agents |
Table 2. Key Bioactive Derivatives and Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
